molecular formula C21H21FN2O4 B11599968 2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B11599968
M. Wt: 384.4 g/mol
InChI Key: XRQRULFJZLKVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine structure, followed by the introduction of the ethylphenyl and fluorophenyl groups through carbamoylation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate various biochemical reactions, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H21FN2O4

Molecular Weight

384.4 g/mol

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H21FN2O4/c1-2-14-3-7-17(8-4-14)23-19(25)13-28-21(27)15-11-20(26)24(12-15)18-9-5-16(22)6-10-18/h3-10,15H,2,11-13H2,1H3,(H,23,25)

InChI Key

XRQRULFJZLKVPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.